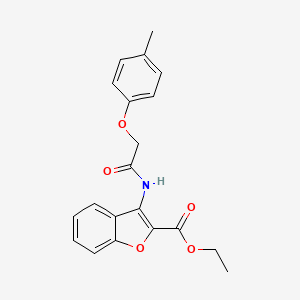

Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

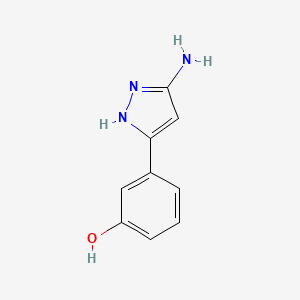

Ethyl 3-(2-(p-tolyloxy)acetamido)benzofuran-2-carboxylate is a compound that belongs to the class of organic compounds known as benzofurans. Benzofurans are characterized by a fused benzene and furan ring, which can be further substituted with various functional groups to create a wide array of derivatives with diverse chemical properties and potential applications in pharmaceuticals, materials science, and organic synthesis.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. One approach involves the Pd-catalyzed O-arylation of ethyl acetohydroximate with aryl halides to produce O-arylhydroxylamines, which can be further transformed into substituted benzofurans . Another method includes the reaction of ethyl 2-acylphenoxyacetates with potassium hydroxide in dry dioxane to obtain ethyl 3-alkyl-3-hydroxy-5-nitro-2,3-dihydro-2-benzofurancarboxylates, with the stereochemistry of the resulting isomers being influenced by the structure of the acyl group .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with the potential for various substituents to influence the overall geometry and electronic configuration of the molecule. For instance, the synthesis of ethyl 3,3,5,5-tetracyano-2-hydroxy-2-methyl-4,6-diphenylcyclohexane-1-carboxylate, a related compound, was confirmed by X-ray analysis, highlighting the importance of structural determination in understanding the properties of these molecules .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a range of chemical reactions, leading to the formation of diverse compounds. For example, ethyl 2-(benzo[d]thazol-2-yl)acetate can react with arylidinemalononitrile derivatives to produce ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives, showcasing the reactivity of the benzofuran moiety . Additionally, the title compound from paper was prepared by oxidizing ethyl 2-(5-bromo-3-ethylsulfanyl-1-benzofuran-2-yl)acetate, demonstrating the susceptibility of benzofuran derivatives to oxidation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. For instance, the crystal structure of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate is stabilized by aromatic π–π interactions and C—H⋯π interactions, as well as intermolecular C—H⋯O hydrogen bonds . These interactions can affect the melting point, solubility, and stability of the compound. The presence of substituents such as ethyl groups can introduce steric hindrance and electronic effects, further modifying the compound's properties.

Scientific Research Applications

Synthesis Techniques and Applications

Palladium-Catalyzed Arylation

A Pd-catalyzed O-arylation method using ethyl acetohydroximate has been developed, facilitating the synthesis of O-arylhydroxylamines and substituted benzofurans. This method offers a broad substrate scope and efficient access to benzofurans, which are challenging to synthesize through traditional methods (Maimone & Buchwald, 2010).

Enzymatic Kinetic Resolution

Ethyl 1,4-benzodioxan-2-carboxylate, a compound used as an intermediate in drug production, has been kinetically resolved to obtain its S-enantiomer through a lipase-catalyzed transesterification reaction. This showcases the potential of enzymatic methods in the selective synthesis of enantiopure compounds (Kasture et al., 2005).

Novel Synthesis of Benzofuran Derivatives

A facile synthesis route has been described for benzofuran derivatives, demonstrating the versatility of these compounds in the creation of novel chemical entities. Such methodologies underscore the potential of benzofuran compounds in diverse research applications, including pharmaceuticals (Gao et al., 2011).

Structural and Chemical Properties

Crystal Structure Analysis

Studies on various benzofuran derivatives have detailed their crystal structures, highlighting the importance of structural analysis in understanding compound properties and facilitating the design of compounds with desired characteristics (Choi et al., 2009).

Chemical Modification and Activity

Research into the synthesis of new benzofuran derivatives and their biological activities indicates the potential for these compounds in therapeutic applications. The ability to synthesize and modify benzofuran derivatives opens up possibilities for their use in drug discovery and development (Mubarak et al., 2007).

Mechanism of Action

Target of Action

Benzofuran compounds, which this molecule is a derivative of, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that the compound may interact with a variety of cellular targets, potentially including enzymes, receptors, and other proteins involved in these pathways.

Mode of Action

Benzofuran derivatives are known to interact with their targets in a variety of ways, often involving the formation of covalent bonds or non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces . The specific interactions would depend on the nature of the target and the chemical structure of the benzofuran derivative.

Biochemical Pathways

For example, some benzofuran compounds have anti-tumor activity, suggesting they may interact with pathways involved in cell proliferation and apoptosis . Others have anti-oxidative activity, indicating they may interact with pathways involved in oxidative stress .

Pharmacokinetics

The ADME properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

Given the known biological activities of benzofuran derivatives, it is possible that this compound could have effects such as inhibiting tumor growth, reducing bacterial populations, mitigating oxidative stress, or inhibiting viral replication .

properties

IUPAC Name |

ethyl 3-[[2-(4-methylphenoxy)acetyl]amino]-1-benzofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c1-3-24-20(23)19-18(15-6-4-5-7-16(15)26-19)21-17(22)12-25-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSQLQUNQXIRITN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)COC3=CC=C(C=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-phenyl-1H-pyrazol-5-yl)urea](/img/structure/B2506921.png)

![3,5-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B2506927.png)

![[(2-Phenylethyl)carbamoyl]methyl 4-methylbenzoate](/img/structure/B2506928.png)

![1-[6-(dimethylamino)-4-pyrimidinyl]-N~4~-(3-methoxybenzyl)-1H-imidazole-4-carboxamide](/img/structure/B2506935.png)

![5-Benzyl-5-azaspiro[3.4]octan-7-amine](/img/structure/B2506936.png)